N-(4-Methoxybenzyl)-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-(4-Methoxybenzyl)-1,2,3-thiadiazole-4-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 4-methoxybenzylamine with thiadiazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzyl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, R-NH2)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of agrochemicals and pesticides due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as glycogen synthase kinase 3β (GSK-3β) and β-secretase (BACE), which are involved in various cellular processes. By modulating these enzymes, the compound can affect cell signaling pathways, leading to its observed biological activities .
Comparison with Similar Compounds
N-(4-Methoxybenzyl)-1,2,3-thiadiazole-4-carboxamide can be compared with other thiadiazole derivatives such as:
N-(4-Methoxybenzyl)thiosemicarbazone: Known for its cytotoxic and antimicrobial properties.
N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: Used in organic synthesis and materials science.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H11N3O2S |
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Molecular Weight |
249.29 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C11H11N3O2S/c1-16-9-4-2-8(3-5-9)6-12-11(15)10-7-17-14-13-10/h2-5,7H,6H2,1H3,(H,12,15) |
InChI Key |
DDJAAISQHKRNNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CSN=N2 |
Origin of Product |
United States |
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